Elvucitabine

Vue d'ensemble

Description

Elvucitabine est un inhibiteur nucléosidique de la transcriptase inverse (INTI) développé pour le traitement de l'infection à VIH. Il s'agit d'un analogue synthétique de la cytidine, spécifiquement conçu pour inhiber l'activité de l'enzyme virale transcriptase inverse, qui est essentielle à la réplication du VIH .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Elvucitabine peut être synthétisé à partir du L-xylose en dix étapes. Les étapes clés comprennent la β-glycosylation stéréocontrôlée catalysée par le trifluorométhanesulfonate de triméthylsilyle (TMSOTf) et l'utilisation de groupes chloroacétyle pour la protection des groupes hydroxyles, suivie de leur déprotection dans des conditions douces . Le rendement global de cette voie de synthèse est d'environ 20 % .

Méthodes de Production Industrielle : Les méthodes de production industrielle de l'this compound impliquent des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. L'utilisation de matières premières et de réactifs économiques, ainsi que des stratégies de protection et de déprotection efficaces, sont cruciales pour la synthèse industrielle de l'this compound .

Analyse Des Réactions Chimiques

Types de Réactions : Elvucitabine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être employées pour modifier les groupes fonctionnels présents dans l'this compound.

Substitution : Des réactions de substitution nucléophile peuvent être utilisées pour introduire différents substituants sur la molécule d'this compound.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur la molécule d'this compound .

4. Applications de la Recherche Scientifique

This compound a plusieurs applications en recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle dans l'étude des analogues nucléosidiques et de leurs propriétés chimiques.

Biologie : Il est utilisé dans la recherche sur les mécanismes de réplication virale et le développement de médicaments antiviraux.

Médecine : this compound est étudié pour son utilisation potentielle dans le traitement des infections à VIH et au virus de l'hépatite B (VHB)

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de thérapies antivirales.

5. Mécanisme d'Action

This compound exerce ses effets en inhibant l'activité de l'enzyme virale transcriptase inverse. Cette enzyme est responsable de la conversion de l'ARN viral en ADN, une étape cruciale dans le cycle de réplication du VIH. En inhibant la transcriptase inverse, l'this compound empêche la synthèse de nouvel ADN viral, bloquant ainsi la réplication du virus . Les cibles moléculaires de l'this compound comprennent l'enzyme transcriptase inverse et l'ARN viral .

Applications De Recherche Scientifique

Clinical Trials and Efficacy

Elvucitabine has demonstrated significant antiviral activity in various studies:

- In a Phase II double-blind study , this compound was administered as monotherapy to HIV-positive participants. Results indicated a substantial reduction in HIV RNA levels over seven days, with sustained effects observed even after treatment cessation due to its long half-life of approximately 100 hours .

- A study reported that this compound showed 5- to 10-fold improved in vitro antiviral activity against wild-type HIV isolates compared to lamivudine, with an IC50 value around 1 ng/mL in peripheral blood mononuclear cells .

- Additionally, this compound displayed potential efficacy against nucleoside-resistant viral strains, particularly those resistant to zidovudine and tenofovir, indicating its utility in treating patients with resistant HIV strains .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by studies that highlight its absorption and distribution:

- This compound exhibits a prolonged half-life, allowing for less frequent dosing compared to other antiretroviral agents. This characteristic may enhance patient compliance and reduce the risk of resistance development .

- Studies have shown that this compound remains detectable in plasma and peripheral blood mononuclear cells for an extended period post-administration, which supports its potential as a long-acting therapeutic option .

Applications in Hepatitis B Treatment

This compound is also being investigated for its efficacy against HBV:

- It has been noted for its antiviral activity against HBV in vitro, making it a candidate for further clinical exploration in chronic hepatitis B treatment protocols .

- The compound's mechanism as a reverse transcriptase inhibitor suggests it could similarly disrupt HBV replication processes, akin to its action against HIV .

Summary of Clinical Findings

| Study Type | Population | Intervention | Key Findings |

|---|---|---|---|

| Phase II Study | HIV-positive individuals | This compound monotherapy | Significant reduction in HIV RNA levels; long half-life supports sustained effects |

| Pharmacokinetic Analysis | Healthy volunteers | Multiple dosing regimens | Prolonged half-life (~100 hours); effective against resistant strains |

| In Vitro Studies | Various HIV isolates | This compound vs. Lamivudine | 5-10 fold improved efficacy against wild-type strains; effective against nucleoside-resistant strains |

Conclusion and Future Directions

This compound shows promise as an effective antiviral agent against both HIV and HBV. Its favorable pharmacokinetic properties and potent antiviral activity warrant further investigation through larger clinical trials to establish optimal dosing regimens and combination therapies with other antiretroviral agents.

Future research should focus on:

- Long-term safety and efficacy studies.

- Investigating combination therapies involving this compound to enhance treatment outcomes.

- Exploring the drug's potential role in managing drug-resistant viral infections.

Mécanisme D'action

Elvucitabine exerts its effects by inhibiting the activity of the viral enzyme reverse transcriptase. This enzyme is responsible for converting viral RNA into DNA, a critical step in the replication cycle of HIV. By inhibiting reverse transcriptase, this compound prevents the synthesis of new viral DNA, thereby blocking the replication of the virus . The molecular targets of this compound include the reverse transcriptase enzyme and the viral RNA .

Comparaison Avec Des Composés Similaires

Elvucitabine est similaire en structure chimique à d'autres inhibiteurs nucléosidiques de la transcriptase inverse tels que la lamivudine et l'emtricitabine. this compound a montré une activité contre certaines souches de VIH résistantes aux autres INTI . Cela fait de l'this compound un ajout unique et précieux à la classe des INTI.

Composés Similaires :

- Lamivudine (Epivir)

- Emtricitabine (Emtriva)

- Apricitabine

- Rilpivirine (inhibiteur non nucléosidique de la transcriptase inverse)

- Elvitegravir (inhibiteur de l'intégrase)

Les propriétés uniques de l'this compound et son potentiel à surmonter la résistance en font un candidat prometteur pour la recherche et le développement supplémentaires en thérapie antivirale.

Activité Biologique

Elvucitabine, also known as β-l-Fd4C, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) primarily studied for its antiviral activity against human immunodeficiency virus (HIV) and chronic hepatitis B virus (HBV). This compound has shown promising results in preclinical and clinical studies, demonstrating superior efficacy compared to existing treatments.

Antiviral Efficacy

This compound exhibits potent antiviral activity against wild-type HIV isolates, with a 50% inhibitory concentration (IC50) of approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Its efficacy extends to nucleoside-resistant viral isolates, particularly those resistant to zidovudine and tenofovir. The compound's mechanism involves intracellular metabolism into active triphosphate forms, which inhibit viral replication by competing with natural nucleotides for incorporation into viral DNA .

Comparative Activity Against Other NRTIs

In comparative studies, this compound has been shown to have 5- to 10-fold improved in vitro antiviral activity against HIV compared to lamivudine. This enhanced potency is particularly notable in the context of drug-resistant strains .

Pharmacokinetics

This compound demonstrates a long half-life of approximately 100 hours, allowing for flexible dosing regimens. In a study involving HIV-infected subjects, different dosing schedules (daily and every other day) were evaluated. The pharmacokinetic behavior was best described by a two-compartment model, indicating variability in bioavailability among subjects .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | ~100 hours |

| Bioavailability | ~50% in animal models |

| Metabolism | Intracellular conversion to active metabolites |

| CYP Enzyme Interaction | Not metabolized by CYP enzymes |

Safety Profile

While this compound has demonstrated significant antiviral efficacy, safety concerns have been noted. High doses have been associated with reversible leucopenia and neutropenia. However, pharmacokinetic/pharmacodynamic modeling suggests that lower daily doses can be effective while minimizing toxicity .

Phase I Clinical Trials

In a Phase I clinical trial involving 24 HIV-infected subjects, this compound was administered at doses of 5 mg, 10 mg daily, or 20 mg every other day. The study aimed to assess the pharmacokinetics and safety profile of this compound in conjunction with lopinavir-ritonavir . Results indicated that higher doses were associated with increased toxicity but that lower doses maintained antiviral efficacy.

Anti-HBV Activity

This compound has also been investigated for its anti-HBV properties. Studies indicate that it significantly inhibits HBV replication and secretion of viral antigens . Its activity against HBV positions it as a potential candidate for treating chronic hepatitis B alongside its applications in HIV therapy.

Propriétés

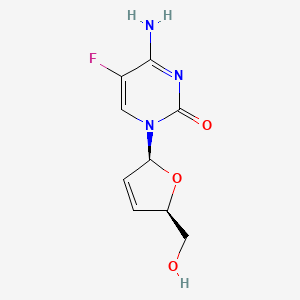

IUPAC Name |

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBKFSPNDWWPSL-VDTYLAMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171185 | |

| Record name | Elvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Elvucitabine is a L-cytosine Nucleoside analog Reverse Transcriptase Inhibitor (NRTIs) anti-HIV drug. NRTI's inhibit the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. | |

| Record name | Elvucitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

181785-84-2 | |

| Record name | Elvucitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181785-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elvucitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elvucitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELVUCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Elvucitabine exert its antiviral activity against HIV-1?

A1: this compound acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, , , , ]. After entering the target cells, this compound undergoes intracellular phosphorylation into its active triphosphate form. This active form competes with natural nucleotides for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Due to its structural differences, once incorporated, this compound causes chain termination, effectively halting further viral DNA synthesis [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state this compound's molecular formula and weight, they mention it being a nucleoside analog, specifically a "β-L-Fd4C" []. A search in chemical databases would be needed for precise structural information.

Q3: How do structural modifications on the 4' position of Stavudine, another NRTI, compare to this compound in terms of antiviral activity and cytotoxicity?

A3: Research shows that adding an ethynyl group to the 4' position of Stavudine creates a compound with fivefold greater anti-HIV activity and reduced cellular and mitochondrial toxicity compared to unmodified Stavudine []. While the study doesn't directly compare this modified Stavudine to this compound, it highlights how structural changes in the 4' position can significantly impact NRTI efficacy and safety profiles.

Q4: What is the approximate half-life of this compound?

A5: Research indicates that this compound exhibits a long half-life, approximately 100 hours, suggesting the potential for less frequent dosing regimens [].

Q5: Has this compound demonstrated synergistic effects with any other antiretroviral agents?

A6: Research reveals that a 4'-ethynyl derivative of Stavudine, which exhibits improved antiviral activity compared to the parent compound, demonstrates synergy with Lamivudine and this compound. This synergy suggests the potential for enhanced antiviral effects when combining these agents [].

Q6: What is the current status of this compound's clinical development, and what have the interim results shown?

A7: While specific details about this compound's clinical trial phases are not provided in the abstracts, one abstract mentions Phase II 48-week interim results. These results indicate that this compound displays safety and efficacy profiles comparable to Lamivudine in treatment-naïve HIV-1 infected individuals []. Further, this compound exhibits a distinct pharmacokinetic profile, suggesting potential advantages in specific clinical settings [].

Q7: Are there any ongoing research efforts focused on enhancing this compound delivery to specific tissues or cells?

A8: While the provided abstracts don't delve into specific drug delivery strategies for this compound, its classification as an NRTI [, , , , ] implies it can potentially benefit from approaches aimed at improving cellular uptake and intracellular delivery of nucleoside analogs.

Q8: What analytical methods have been employed to quantify this compound concentrations in biological samples?

A9: Researchers have utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for analyzing this compound concentrations in plasma samples [, ]. This technique is highly sensitive and specific, allowing accurate quantification of drug levels for pharmacokinetic studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.